Cas no 74407-29-7 (L-Cysteine,N-[2-methyl-2-(methylthio)-1-oxopropyl]-)

L-Cysteine,N-[2-methyl-2-(methylthio)-1-oxopropyl]- structure
74407-29-7 structure
Product Name:L-Cysteine,N-[2-methyl-2-(methylthio)-1-oxopropyl]-
CAS No:74407-29-7
MF:C8H15NO3S2
MW:237.339599847794
CID:566543
PubChem ID:53027
Update Time:2025-04-19

L-Cysteine,N-[2-methyl-2-(methylthio)-1-oxopropyl]- Chemical and Physical Properties

Names and Identifiers

    • L-Cysteine,N-[2-methyl-2-(methylthio)-1-oxopropyl]-
    • (2R)-2-[(2-methyl-2-methylsulfanylpropanoyl)amino]-3-sulfanylpropanoic acid
    • N-2-methyl-2-(methylthio)propanoyl-L-cysteine
    • CCRIS 5262
    • SA-679
    • BRN 5518859
    • DTXSID50225403
    • 74407-29-7
    • N-[2-Methyl-2-(methylthio)propanoyl]-L-cysteine
    • SA 679
    • N-[2-METHYL-2-(METHYLTHIO)PROPIONYL]-L-CYSTEINE
    • MDZVGRUIIJLSTI-YFKPBYRVSA-N
    • N-(2-Methyl-2-(methylthio)propionyl)-L-cysteine
    • SCHEMBL11330585
    • L-Cysteine, N-(2-methyl-2-(methylthio)-1-oxopropyl)-
    • CYSTEINE, N-(2-METHYL-2-(METHYLTHIO)PROPIONYL)-, L-
    • Inchi: 1S/C8H15NO3S2/c1-8(2,14-3)7(12)9-5(4-13)6(10)11/h5,13H,4H2,1-3H3,(H,9,12)(H,10,11)/t5-/m0/s1
    • InChI Key: MDZVGRUIIJLSTI-YFKPBYRVSA-N
    • SMILES: S(C)C(C)(C)C(N[C@H](C(=O)O)CS)=O

Computed Properties

  • Exact Mass: 237.04933569g/mol
  • Monoisotopic Mass: 237.04933569g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 231
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 0.7
  • Topological Polar Surface Area: 92.7Ų

Experimental Properties

  • Density: 1.251
  • Boiling Point: 439.9°C at 760 mmHg
  • Flash Point: 219.9°C
  • Refractive Index: 1.546
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